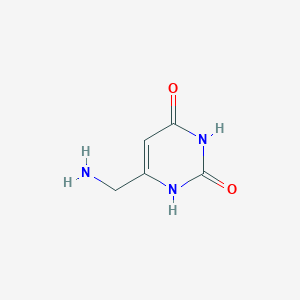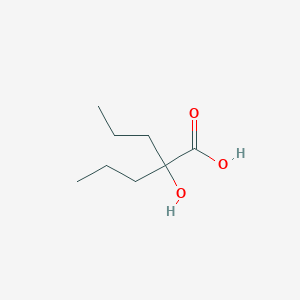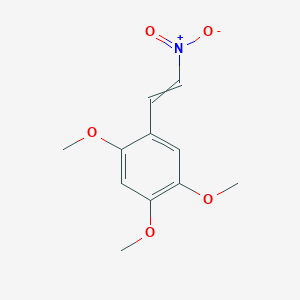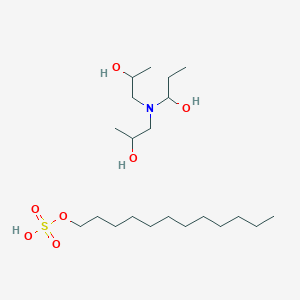
TIPA-Lauryl sulfate
Vue d'ensemble
Description
TIPA-Lauryl sulfate is a chemical compound with the molecular formula C21H47NO7S. It is commonly used in various industrial applications, including as an emulsifier and surfactant in cosmetic and detergent formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TIPA-Lauryl sulfate typically involves the reaction of dodecyl hydrogen sulfate with 1-[Bis(2-hydroxypropyl)amino]propan-1-ol. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to achieve the required quality and consistency for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
TIPA-Lauryl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, including temperature, pressure, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfate derivatives, while reduction may produce simpler alcohols.
Applications De Recherche Scientifique
TIPA-Lauryl sulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in biological studies for its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form micelles.
Industry: Widely used in the production of cosmetics, detergents, and other household products.
Mécanisme D'action
The mechanism of action of TIPA-Lauryl sulfate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with molecular targets such as lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triisopropanolamine lauryl sulfate
- Decyl hydrogen sulfate
- Sulfuric acid, monododecyl ester, compound with 1,1’,1’'-nitrilotris (2-propanol)
Uniqueness
TIPA-Lauryl sulfate is unique due to its specific combination of functional groups, which provide it with distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and research applications.
Propriétés
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-1-ol;dodecyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-4-9(13)10(5-7(2)11)6-8(3)12/h2-12H2,1H3,(H,13,14,15);7-9,11-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZJREIFCSWVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.CCC(N(CC(C)O)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H47NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66161-60-2 | |
| Record name | Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris(2-propanol) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066161602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monododecyl ester, compd. with 1,1',1''-nitrilotris[2-propanol] (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decyl hydrogen sulphate, compound with 1,1',1''-nitrilotripropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



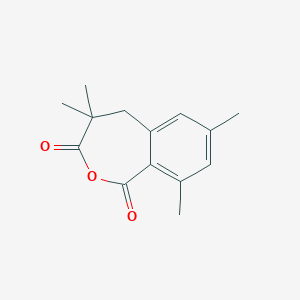


![2-(3-Aminophenyl)-6-hydroxynaphtho[2,1-d]thiazole-8-sulfonic acid](/img/structure/B1604966.png)

![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)

![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1604970.png)
